4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carbothioic acid (4-chloro-phenyl)-amide
Overview
Description
4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carbothioic acid (4-chloro-phenyl)-amide is a useful research compound. Its molecular formula is C18H17Cl2F3N4S and its molecular weight is 449.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Studies
4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carbothioic acid (4-chloro-phenyl)-amide has been explored in anticancer studies. Binuclear Cu(II) and Mn(II) transition metal complexes derived from this compound showed potential inhibitory activity against various carcinoma cells, including breast, hepatocellular, and colon carcinoma cells. The study by Refat et al. (2015) detailed the structural elucidation and thermal stability of these complexes, highlighting their potential as anticancer agents (Refat, El‐Deen, El-Garib, & Abd El-Fattah, 2015).
Antineoplastic Activity
The compound has also been investigated for its role in the metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor. This study by Gong et al. (2010) aimed to identify the main metabolic pathways of flumatinib in humans, revealing that the parent drug was the primary form found in human plasma, urine, and feces (Gong, Chen, Deng, & Zhong, 2010).
Receptor Binding Assay Applications
Research conducted by Guca (2014) involved the synthesis of compounds from this compound and their subsequent evaluation in in vitro receptor binding assays. This study provided insights into the affinity constants for different dopamine receptors, suggesting potential applications in neurological research (Guca, 2014).
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperazine-1-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2F3N4S/c19-13-1-3-14(4-2-13)25-17(28)27-7-5-26(6-8-27)11-16-15(20)9-12(10-24-16)18(21,22)23/h1-4,9-10H,5-8,11H2,(H,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQUOORUJWHMMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=S)NC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2F3N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.